![molecular formula C25H31N3O6S2 B2773403 methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-01-1](/img/structure/B2773403.png)
methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various groups including an acetyl group, a benzamido group, and a carboxylate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that it could exhibit a variety of interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could potentially engage in reactions typical of carboxylic acids and their derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar carboxylate group .Scientific Research Applications
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the search for novel antimicrobial agents. Researchers have evaluated the synthesized derivatives of this compound for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects. Investigating their mechanisms of action and potential synergy with existing antibiotics could lead to new therapeutic options.
Anticancer Potential
Cancer remains a significant global health challenge. The compound’s derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Among them, compounds d6 and d7 exhibited notable activity against breast cancer cells . Further studies could explore their impact on cancer cell signaling pathways, apoptosis, and tumor growth inhibition.
Rational Drug Design
Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 displayed favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead molecules for rational drug design . Investigating their interactions with specific protein targets and optimizing their chemical properties may yield novel therapeutic agents.
RNA Sequencing Techniques
Given the compound’s structural features, it may find applications in RNA sequencing. Researchers have employed similar molecules in facile sequencing techniques for pseudouridylate residues in RNA . Exploring its potential as a labeling agent or probe for RNA modifications could enhance our understanding of RNA biology.
Synthetic Methodology Development
The synthesis of this compound involves intricate steps, including cyclization and functional group transformations. Researchers interested in synthetic methodology development could explore its reactivity, stereochemistry, and scalability. Developing efficient routes to access this compound and related analogs would benefit the broader scientific community.
properties
IUPAC Name |
methyl 6-acetyl-2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-16(29)28-14-13-20-21(15-28)35-24(22(20)25(31)34-3)26-23(30)17-9-11-19(12-10-17)36(32,33)27(2)18-7-5-4-6-8-18/h9-12,18H,4-8,13-15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIFIIPYCFDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-acetyl-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

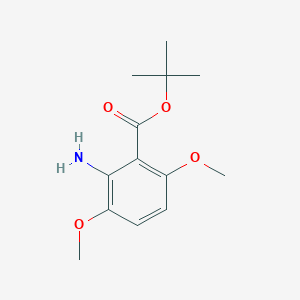
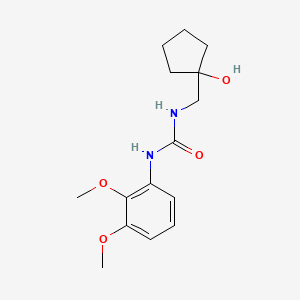
![Lithium 5-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2773325.png)


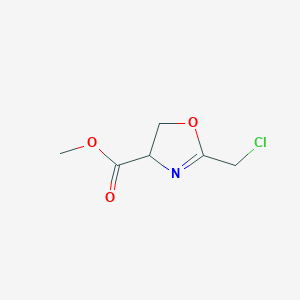
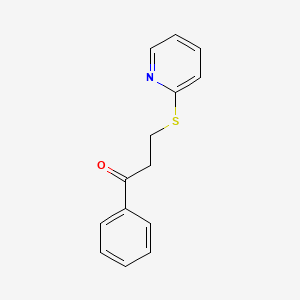
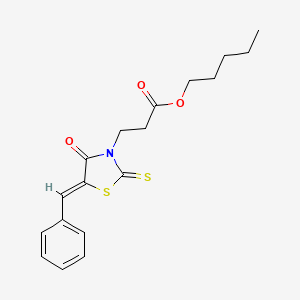
![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)
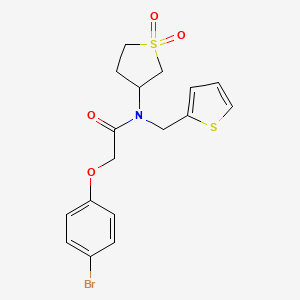
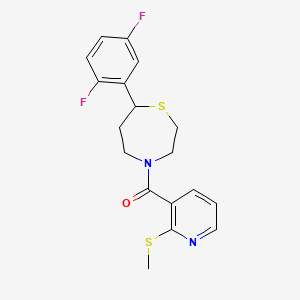
![Imidazo[1,2-a]pyridin-7-amine hydrobromide](/img/structure/B2773341.png)
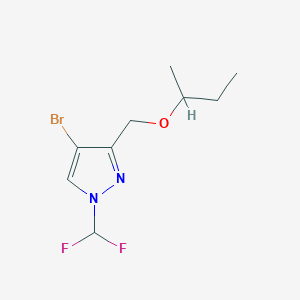
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)